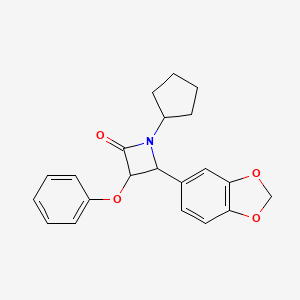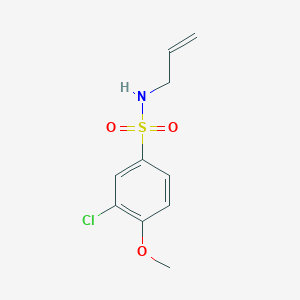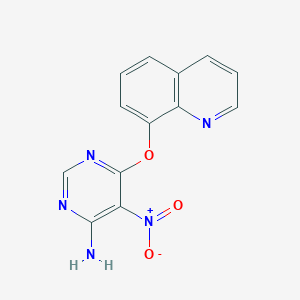
4-(1,3-benzodioxol-5-yl)-1-cyclopentyl-3-phenoxy-2-azetidinone
Descripción general
Descripción
4-(1,3-benzodioxol-5-yl)-1-cyclopentyl-3-phenoxy-2-azetidinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as BZP and is a member of the azetidinone class of compounds. BZP has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of BZP is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. BZP has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BZP has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, to inhibit the growth of cancer cells, and to induce apoptosis in cancer cells. BZP has also been shown to possess antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZP has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its biochemical and physiological effects. However, BZP also has several limitations. It is a highly reactive compound and can be difficult to handle in the lab. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on BZP. One area of research is the development of more efficient synthesis methods for BZP. Another area of research is the investigation of BZP's potential use as a treatment for neurodegenerative disorders. Additionally, there is a need for further research on BZP's mechanism of action and its potential use as an analgesic and anti-inflammatory agent.
Conclusion:
In conclusion, BZP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. BZP has several advantages for lab experiments, but it also has several limitations. There are several future directions for research on BZP, including the development of more efficient synthesis methods and the investigation of its potential use as a treatment for neurodegenerative disorders.
Aplicaciones Científicas De Investigación
BZP has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and antitumor properties. BZP has also been investigated for its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, BZP has been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-cyclopentyl-3-phenoxyazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-21-20(26-16-8-2-1-3-9-16)19(22(21)15-6-4-5-7-15)14-10-11-17-18(12-14)25-13-24-17/h1-3,8-12,15,19-20H,4-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMYCTUDIXVVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-1-cyclopentyl-3-phenoxyazetidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)urea](/img/structure/B4142084.png)
![5-(2-chlorophenyl)-2-methyl-N-[(5-methylpyrazin-2-yl)methyl]-3-furamide](/img/structure/B4142093.png)
amine hydrochloride](/img/structure/B4142108.png)
![9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4142109.png)
![2-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]ethanol hydrochloride](/img/structure/B4142117.png)

![ethyl 4-[({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetyl)amino]benzoate](/img/structure/B4142138.png)


![N-ethyl-5-nitro-N-phenyl-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4142157.png)

![2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4142168.png)
![4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4142174.png)